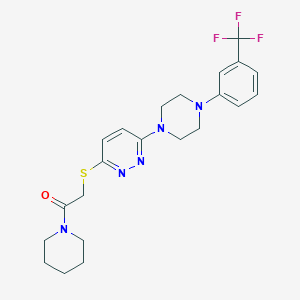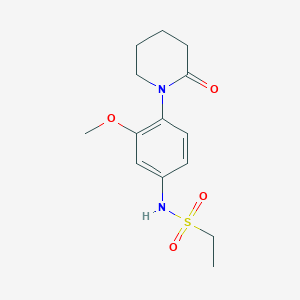
N-(3-甲氧基-4-(2-氧代哌啶-1-基)苯基)乙烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves complex reactions, aiming at achieving high specificity and yield. Studies like the synthesis and biochemical evaluation of sulfonamides as inhibitors of enzymes and the preparation of secondary amines from primary amines via sulfonamides detail the methods and conditions for the synthesis of sulfonamide compounds, which could be analogous to the synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide (Röver et al., 1997); (Kurosawa et al., 2003).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized by various spectroscopic techniques. X-ray powder diffraction data, as presented in studies of sulfonamide intermediates, provide valuable information on the crystalline structure, which is crucial for understanding the chemical behavior and stability of the compound (Wang et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, reflecting their reactivity and interaction with different chemical groups. The synthesis and characterization of N,N'-1,3-Phenylenebis(3-Amino-4-Methoxylbenzenesulfonamide) and similar compounds illustrate the potential chemical reactions, including substitution and coupling reactions that can modify the sulfonamide core for targeted applications (Yun-xia, 2010).
Physical Properties Analysis
The physical properties of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide, such as solubility, melting point, and crystallinity, are essential for its practical applications. While specific studies on this compound may not be readily available, analogous sulfonamide compounds have been studied for their physical properties, offering insights into solubility, stability, and formability (Huang & Knaus, 2011).
科学研究应用
Cognitive Enhancing Properties
- SB-399885 as a 5-HT6 Receptor Antagonist: SB-399885, a compound structurally similar to the chemical in question, was identified as a potent, selective antagonist of the 5-HT6 receptor. This study demonstrated its cognitive enhancing properties in aged rat models, suggesting its potential use in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antitumor Properties
- New Zinc Phthalocyanine with Benzenesulfonamide Derivative: A zinc phthalocyanine substituted with a benzenesulfonamide derivative, which relates to the compound in question, was synthesized and characterized for use in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential Type II photosensitizer in cancer treatment (Pişkin et al., 2020).
Antibacterial Agents
- New Series of Benzenesulfonamides as Antibacterial Agents: A study synthesized a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, showing significant inhibitory action against Escherichia coli. This indicates the potential use of such compounds, including the specified chemical, in developing antibacterial agents (Abbasi et al., 2019).
Necrosis Signaling
- Role in Necrosis Signaling: A related compound, necrosulfonamide, was found to specifically block necrosis downstream of RIP3 activation. This finding has implications for the potential use of similar sulfonamide compounds in controlling necrotic cell death, which is significant in various physiological and pathological conditions (Sun et al., 2012).
Antitumor Sulfonamides
- Antitumor Sulfonamides in Gene Expression Studies: Another research investigated antitumor sulfonamides and their effect on gene expression changes, highlighting the potential of sulfonamide compounds in cancer treatment. This research underscores the importance of understanding the molecular mechanisms underlying the therapeutic effects of such compounds (Owa et al., 2002).
Water Quality Analysis
- Analysis of Ethanesulfonate Metabolite in Water: The study by Macomber et al. (1992) provided a method for analyzing a major soil metabolite of alachlor, structurally similar to the specified chemical, in groundwater and surface water. This research is significant for environmental monitoring and ensuring water quality (Macomber et al., 1992).
作用机制
Target of Action
The primary target of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequently, blood clot formation .
Mode of Action
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, exhibiting competitive inhibition . This compound inhibits both free and prothrombinase-bound FXa activity in vitro . It also shows a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^−1/s .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation . Thrombin plays a pivotal role in the coagulation process, converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in blood clot formation .
Pharmacokinetics
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide results in a reduction of thrombin generation . This leads to a decrease in blood clot formation, which can be beneficial in the prevention and treatment of various thromboembolic diseases .
未来方向
属性
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-11-7-8-12(13(10-11)20-2)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZONSUGSHRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)
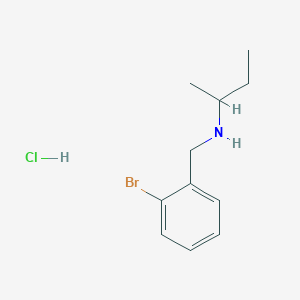
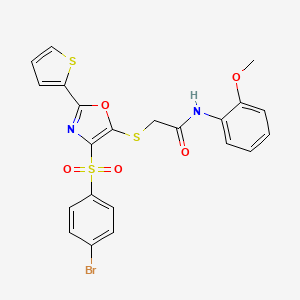
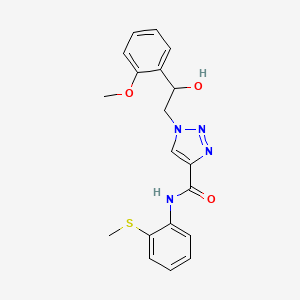
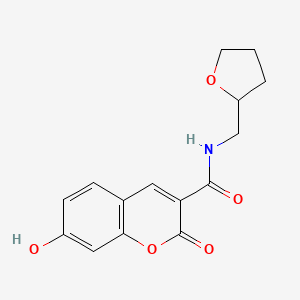
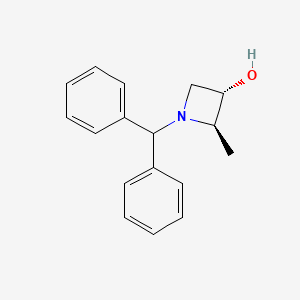
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)
![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)
![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)
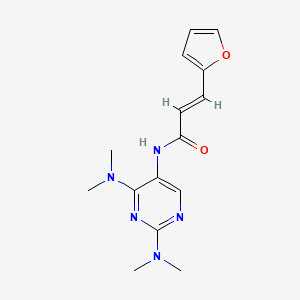
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)
